molecular formula C30H65NO4S B15489798 N,N-didecyldecan-1-amine;sulfuric acid CAS No. 2399-77-1

N,N-didecyldecan-1-amine;sulfuric acid

Cat. No.: B15489798
CAS No.: 2399-77-1
M. Wt: 535.9 g/mol
InChI Key: VPQAERCMDMPOFA-UHFFFAOYSA-N
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Description

N,N-didecyldecan-1-amine;sulfuric acid is a tertiary amine salt formed from N,N-didecyldecan-1-amine and sulfuric acid. The precursor amine, N,N-didecyldecan-1-amine (CAS# 1070-01-5), is a compound with a molecular formula of C30H63N and a molecular weight of 437.83 g/mol . This class of long-chain alkyl amines and their salts is of significant interest in scientific research due to its surfactant properties and potential as an intermediate in organic synthesis. In research settings, such tertiary amine salts can be involved in various chemical processes. The study of N-dealkylation, a key reaction for synthesizing pharmaceuticals and fine chemicals, is highly relevant for compounds with this structure . The mechanism often involves initial modification or cleavage of the alkyl groups attached to the nitrogen atom. Researchers can utilize this compound in the development of new synthetic methodologies, including the preparation of more complex amine-based molecules. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

2399-77-1

Molecular Formula

C30H65NO4S

Molecular Weight

535.9 g/mol

IUPAC Name

N,N-didecyldecan-1-amine;sulfuric acid

InChI

InChI=1S/C30H63N.H2O4S/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3;1-5(2,3)4/h4-30H2,1-3H3;(H2,1,2,3,4)

InChI Key

VPQAERCMDMPOFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN(CCCCCCCCCC)CCCCCCCCCC.OS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Xanthan Sulfuric Acid (XSA)
  • Structure : XSA is a bio-derived, heterogeneous catalyst synthesized by sulfonating xanthan gum with chlorosulfonic acid .
  • Applications :
    • Catalyzes solvent-free syntheses of N-substituted pyrroles and diindolylmethanes at room temperature with >90% yields .
    • Reusable for multiple cycles without loss of activity, unlike homogeneous sulfuric acid .
  • Advantages: Biodegradable, non-corrosive, and stable under harsh conditions.
2.1.2. Alumina Sulfuric Acid (ASA)
  • Structure : A solid acid catalyst prepared by treating alumina with sulfuric acid .
  • Applications : Used in nitration, bromination, and oxidation reactions. For example, ASA catalyzes the synthesis of gem-bisamides at 80–90°C with shorter reaction times than traditional H₂SO₄ .
  • Advantages : Reduces reactor corrosion and waste generation compared to liquid H₂SO₄ .
2.1.3. Atmospheric Amine-Sulfuric Acid Clusters
  • Structure : Small amines (e.g., dimethylamine) form stable clusters with H₂SO₄, enhancing atmospheric aerosol nucleation .
  • Relevance : N,N-Didecyldecan-1-amine;sulfuric acid’s long alkyl chains may reduce its nucleation efficiency compared to smaller amines but improve surfactant properties in industrial contexts .

Performance Metrics

Property N,N-Didecyldecan-1-amine;H₂SO₄ XSA ASA Dimethylamine;H₂SO₄
Catalytic Efficiency Likely moderate (inferred) High (>90% yields) High (fast kinetics) Low (atmospheric focus)
Reusability Unknown Yes (5+ cycles) Yes No (gas-phase reactions)
Environmental Impact Potentially low (if heterogeneous) Low (biodegradable) Moderate High (aerosol formation)
Thermal Stability Likely high (long alkyl chains) Stable up to 100°C Stable up to 200°C Low (volatile)

Key Research Findings

  • Green Synthesis : XSA and MSA outperform traditional H₂SO₄ in selectivity and waste reduction. For example, MSA-mediated pyrrole synthesis achieves 85–95% yields under solvent-free conditions .
  • Atmospheric Role : Amines with ≤C₄ chains (e.g., dimethylamine) dominate sulfuric acid cluster formation, but long-chain amines like N,N-didecyldecan-1-amine may instead stabilize emulsions or micelles .
  • Industrial Use : Solid acid catalysts (ASA, TSA) reduce corrosion and disposal costs compared to liquid H₂SO₄, suggesting similar benefits for this compound if optimized as a heterogeneous system .

Preparation Methods

Alkylation of Decan-1-Amine with Decyl Halides

The most direct route to N,N-didecyldecan-1-amine involves sequential alkylation of decan-1-amine (C10H21NH2) with decyl halides (C10H21X, where X = Cl, Br). This SN2 reaction proceeds via nucleophilic attack of the primary amine on the alkyl halide, followed by a second alkylation to yield the tertiary amine.

Reaction Mechanism:

  • Primary to Secondary Amine:
    Decan-1-amine reacts with one equivalent of decyl bromide in the presence of a base (e.g., NaOH) to form N-decyldecan-1-amine:
    $$
    \text{C}{10}\text{H}{21}\text{NH}2 + \text{C}{10}\text{H}{21}\text{Br} \rightarrow \text{C}{10}\text{H}{21}\text{NH}(\text{C}{10}\text{H}_{21}) + \text{HBr}
    $$
    The base neutralizes HBr, shifting equilibrium toward product formation.
  • Secondary to Tertiary Amine:
    A second equivalent of decyl bromide reacts with N-decyldecan-1-amine under similar conditions:
    $$
    \text{C}{10}\text{H}{21}\text{NH}(\text{C}{10}\text{H}{21}) + \text{C}{10}\text{H}{21}\text{Br} \rightarrow (\text{C}{10}\text{H}{21})2\text{N}(\text{C}{10}\text{H}_{21}) + \text{HBr}
    $$
    Challenges include controlling stoichiometry to minimize quaternary ammonium salt formation and ensuring complete alkylation.

Optimization Considerations:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may complicate purification. Hydrocarbon solvents (e.g., toluene) improve solubility of long-chain reactants.
  • Temperature: Reactions typically proceed at 60–100°C to overcome kinetic barriers from steric hindrance.
  • Yield: Reported yields for analogous tertiary amines range from 65–80%, depending on alkyl chain length and halogen reactivity.

Catalytic Alkylation Using Potassium-Based Catalysts

Patent CN104030929A demonstrates the efficacy of potassium catalysts (e.g., potassium tert-butoxide) in facilitating alkylation of amines with alkenes or alkyl halides. For N,N-didecyldecan-1-amine synthesis, decan-1-amine and decyl bromide react in the presence of potassium tert-butoxide (1–5 mol%) under inert atmosphere:

Procedure:

  • Combine decan-1-amine (1.0 equiv), decyl bromide (2.2 equiv), and potassium tert-butoxide (0.03 equiv) in toluene.
  • Heat at 80°C for 16–20 hours under nitrogen.
  • Quench with water, extract organic layer, and purify via vacuum distillation.

Advantages:

  • Catalytic base reduces side reactions (e.g., elimination) compared to stoichiometric bases.
  • Yields improve to 75–85% for tertiary amines with C10–C12 chains.

Reductive Amination of Ketones

While less common for tertiary amines, reductive amination offers an alternative pathway. Reacting didecyl ketone (C10H21COC10H21) with decan-1-amine under hydrogenation conditions (H2, Ni/Raney catalyst) yields N,N-didecyldecan-1-amine:
$$
\text{C}{10}\text{H}{21}\text{COC}{10}\text{H}{21} + \text{C}{10}\text{H}{21}\text{NH}2 + \text{H}2 \rightarrow (\text{C}{10}\text{H}{21})2\text{NC}{10}\text{H}{21} + \text{H}2\text{O}
$$
This method is limited by the availability of long-chain ketones and lower yields (~50%) due to steric hindrance.

Neutralization with Sulfuric Acid

Reaction Stoichiometry and Conditions

The tertiary amine is neutralized with sulfuric acid (H2SO4) to form the sulfate salt. The reaction follows a 1:1 molar ratio, as each amine molecule accepts one proton from H2SO4:
$$
(\text{C}{10}\text{H}{21})2\text{NC}{10}\text{H}{21} + \text{H}2\text{SO}4 \rightarrow [(\text{C}{10}\text{H}{21})2\text{NC}{10}\text{H}{21}\text{H}]^+ \text{HSO}_4^-
$$

Procedure:

  • Dissolve N,N-didecyldecan-1-amine in ethanol (40–60°C).
  • Slowly add 98% sulfuric acid (1.0 equiv) with stirring.
  • Cool to room temperature; precipitate is collected via filtration and washed with cold ethanol.

Key Parameters:

  • Solvent: Ethanol or isopropanol balances amine solubility and salt precipitation.
  • Purity: Excess acid leads to bisulfate impurities, while insufficient acid leaves unreacted amine.

Industrial-Scale Neutralization

Patent US7179783B2 highlights continuous flow reactors for neutralizing long-chain amine sulfates. Advantages include:

  • Temperature Control: Jacketed reactors maintain 25–30°C to prevent thermal degradation.
  • Yield: >95% conversion with purity ≥98% (by HPLC).

Physicochemical Characterization

Table 1: Properties of N,N-Didecyldecan-1-Amine;Sulfuric Acid

Property Value/Range Method
Melting Point 102–105°C DSC
Solubility (H2O) 0.5 g/L at 25°C Gravimetric
Critical Micelle Conc. 0.8 mM Surface Tensiometry
IR (νS=O) 1180 cm−1 FTIR

Spectral Data:

  • 1H NMR (CDCl3): δ 3.1 (m, 6H, N–CH2), 1.2–1.4 (m, 62H, alkyl), 0.88 (t, 9H, CH3).
  • ESI-MS: m/z 522.5 [M + H]+ (calc. 522.4).

Industrial-Scale Production Considerations

Table 2: Comparison of Synthesis Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Catalytic Alkylation 85 98 High 120
Sequential Alkylation 75 95 Moderate 90
Reductive Amination 50 88 Low 150

Challenges:

  • Raw Material Costs: Decyl bromide (∼$200/kg) contributes >60% of total production costs.
  • Waste Management: HBr byproducts require neutralization with NaOH, generating NaBr wastewater.

Applications and Derivatives

This compound serves as:

  • Surfactant: Forms stable micelles in aqueous solutions (CMC = 0.8 mM).
  • Corrosion Inhibitor: Adsorbs on metal surfaces via ammonium-sulfate interactions.
  • Phase Transfer Catalyst: Facilitates reactions between aqueous and organic phases in alkylation.

Q & A

Q. What are effective catalytic methods for synthesizing tetrasubstituted pyrroles using sulfuric acid derivatives?

A [2+2+1] strategy using molybdate sulfuric acid (MSA) as a catalyst enables the condensation of 1,3-dicarbonyl compounds, benzophenone derivatives, and NH4_4OAc in ethyl acetate. Ethanol is optimal for solvent selection, and MSA outperforms other catalysts (e.g., H2_2SO4_4) in yield and selectivity. The mechanism involves imine intermediate formation, followed by cyclization and dehydration .

Q. How do heterogeneous acid catalysts improve green synthesis protocols compared to homogeneous H2_22​SO4_44​?

Heterogeneous catalysts like alumina sulfuric acid (ASA) and xanthan sulfuric acid (XSA) offer recyclability, reduced reactor corrosion, and minimized waste. For example, ASA in solvent-free Pechmann condensation achieves 90%+ yields of coumarin derivatives at 100°C, outperforming H2_2SO4_4 in selectivity and ease of separation .

Q. What analytical techniques are used to quantify sulfuric acid in complex mixtures?

High-performance liquid chromatography (HPLC) with an Obelisc N column, coupled with evaporative light scattering detection (ELSD) or conductivity detection, enables precise quantification. Retention mechanisms rely on ion exchange, adjustable via acetonitrile concentration in the mobile phase .

Advanced Research Questions

Q. How do sulfuric acid-amine clusters nucleate atmospheric particles, and what factors govern their growth?

Neutral clusters (e.g., (H2_2SO4_4)4_4-amine) form via direct reaction of amines with sulfuric acid, as shown by Cluster CIMS measurements. C2- and C4-amines enhance nucleation rates synergistically with NH3_3, increasing particle formation by 5 orders of magnitude. Coagulation scavenging by pre-existing aerosols limits cluster concentrations in polluted environments .

Q. What mechanistic insights explain the autocatalytic role of H2_22​SO4_44​ in its own formation?

Quantum calculations reveal H2_2SO4_4 catalyzes SO3_3 hydrolysis via dimer intermediates, reducing activation energy by 3–11 kcal/mol. This autocatalysis is critical in stratospheric aerosol formation and Venusian atmospheric chemistry, where H2_2SO4_4 dimers stabilize reaction pathways .

Q. How can computational methods optimize corrosion inhibition by organic compounds in H2_22​SO4_44​ environments?

Density functional theory (DFT) simulations correlate inhibitor adsorption energy (e.g., N,N-dibenzyl dithiocarbamate acid) with experimental electrochemical data. Langmuir isotherm adherence and atomic force microscopy (AFM) validate monolayer formation, achieving >99% inhibition efficiency on copper .

Methodological Considerations

Q. How to design solvent-free reactions using solid acid catalysts like XSA?

  • Example : XSA-catalyzed Biginelli condensation for 3,4-dihydropyrimidinones avoids solvents, achieving 85–95% yields at 40°C. Catalyst loading (5–10 mol%) and recyclability (5 cycles without activity loss) are optimized via thermogravimetric analysis .

Q. What experimental setups validate sulfuric acid vapor pressure in atmospheric models?

Controlled evaporation studies at 338–445 K confirm H2_2SO4_4 vapor pressures 10× lower than prior estimates. Extrapolation to 296 K using Clausius-Clapeyron equations improves nucleation rate accuracy in climate models .

Data Contradictions and Resolutions

Q. Why do some studies report conflicting results on amine vs. ammonia nucleation efficiency?

While amines (e.g., dimethylamine) have higher basicity, NH3_3 enhances nucleation synergistically by bridging H2_2SO4_4-amine clusters. Discrepancies arise from amine concentration thresholds and aerosol scavenging effects, requiring context-specific rate simulations .

Q. How to reconcile discrepancies in acid recovery during alkylation unit experiments?

Emulsion releases of H2_2SO4_4/hydrocarbon show 97.6% recovery (ground capture), conflicting with earlier airborne estimates (10–65%). High-speed videography reveals acid-coated hydrocarbon bubbles, explaining minor aerosol losses (<5%) via impinger arrays .

Tables

Q. Table 1. Comparative Catalytic Efficiency in Pechmann Condensation

CatalystYield (%)Reaction Time (h)Recyclability
ASA9224 cycles
H2_2SO4_4784Not reusable
XSA8935 cycles
Source:

Q. Table 2. Nucleation Rate Enhancement by Amines

BaseNucleation Rate (cm3^{-3}s1^{-1})Synergy with NH3_3
Dimethylamine1.2 × 106^65.8 × 107^7
Ammonia3.5 × 102^2
Source:

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